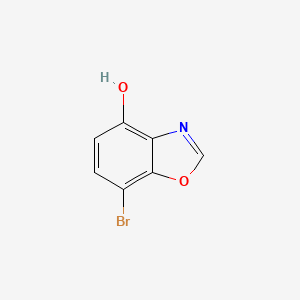![molecular formula C12H18BF3N2O3 B13691427 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-[2-(Trifluoromethoxy)ethyl]pyrazole with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran or dichloromethane. The pinacol ester is formed by the addition of pinacol to the boronic acid intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene at elevated temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Phenylboronic Acid Pinacol Ester
- 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
Comparison: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is unique due to the presence of the trifluoromethoxy group, which can impart different electronic and steric properties compared to other boronic esters. This can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications.
Eigenschaften
Molekularformel |
C12H18BF3N2O3 |
|---|---|
Molekulargewicht |
306.09 g/mol |
IUPAC-Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trifluoromethoxy)ethyl]pyrazole |
InChI |
InChI=1S/C12H18BF3N2O3/c1-10(2)11(3,4)21-13(20-10)9-7-17-18(8-9)5-6-19-12(14,15)16/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
APNAIOSSDGQBEY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)







![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
